molecular formula C13H24N2O2 B2412433 tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate CAS No. 479090-81-8

tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate

Cat. No.: B2412433
CAS No.: 479090-81-8
M. Wt: 240.347
InChI Key: XMYGQAXKEOMNDO-UHFFFAOYSA-N
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Description

tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of octahydro-1H-isoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its tert-butyl group provides stability and resistance to hydrolysis, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl N-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYGQAXKEOMNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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